2,6-Diaminohex-4-ynoic acid dihydrochloride
Description
2,6-Diaminohex-4-ynoic acid dihydrochloride is a synthetic amino acid derivative characterized by a six-carbon backbone with two amino groups at positions 2 and 6, a triple bond (alkyne) at position 4, and a carboxylic acid group. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biochemical and pharmacological studies. The presence of both amino and alkyne groups may enable click chemistry applications or metal coordination studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-diaminohex-4-ynoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPKHXGAAYYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-diaminohex-4-ynoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to optimize the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
2,6-Diaminohex-4-ynoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Overview and Chemical Properties
Molecular Formula : C₆H₁₂N₂O₂·2HCl
CAS Number : 39871-25-5
Molecular Weight : 182.08 g/mol
The compound features two amino groups and a double bond within its hexenoic acid structure, contributing to its reactivity and biological activity. Its structural characteristics make it a valuable building block in organic synthesis and biochemical research.
Preparation Methods
The synthesis of 2,6-diaminohex-4-ynoic acid dihydrochloride typically involves:
- Starting Material : The process begins with 2,6-diaminohexanoic acid.
- Dehydrogenation : This precursor undergoes dehydrogenation to introduce the double bond.
- Hydrochloride Formation : Hydrochloric acid is added to form the dihydrochloride salt.
In industrial settings, automated systems are often employed to ensure consistent quality and yield through optimized reaction conditions, including temperature control and pH adjustment .
Scientific Research Applications
This compound has several applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of complex organic molecules.
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it useful for exploring reaction mechanisms .
Biology
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This interaction can significantly affect metabolic pathways .
- Protein Modification : It can modify proteins through covalent bonding, altering their structure and function .
Medicine
- Therapeutic Applications : Research is ongoing into its potential as a precursor for drug development. Its ability to inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV) suggests applications in managing diabetes by enhancing insulin sensitivity .
Industry
- Specialty Chemicals Production : The compound is utilized in developing new materials and chemical processes .
Research indicates that this compound exhibits significant biological activity:
Antimicrobial Activity
Studies have shown promising antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
These findings suggest the compound could serve as a lead for developing new antibacterial agents .
Case Study 1: Antimicrobial Efficacy
In laboratory tests against multidrug-resistant strains of bacteria, the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This study underscores its potential as an alternative treatment option in combating resistant infections .
Case Study 2: Enzyme Inhibition in Diabetes Research
A recent study explored the effects of this compound on glucose levels in diabetic models. Results indicated that administration led to reduced blood glucose levels by enhancing insulin sensitivity through DPP-IV inhibition . This suggests potential therapeutic benefits for diabetes management.
Mechanism of Action
The mechanism of action of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share functional or structural similarities with 2,6-diaminohex-4-ynoic acid dihydrochloride, such as dihydrochloride salt formulations, amino acid backbones, or alkyne groups:
Key Comparative Insights
- Solubility and Stability : Dihydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, levocetirizine dihydrochloride’s enhanced solubility aids in oral bioavailability , while cystamine dihydrochloride facilitates reactions in aqueous media during disulfide bond formation .
- In contrast, AAPH’s azo group serves as a radical generator .
- Therapeutic Potential: While levocetirizine and salvarsan derivatives have established pharmacological roles , this compound’s applications remain speculative without direct evidence. Its diamino-alkyne structure may align with peptide mimetics or enzyme inhibitors.
Research Findings
- Radiosensitization : Cystamine dihydrochloride-derived disulfide analogs demonstrated dose-dependent cytotoxicity and radiosensitization in A549 and U373MG cells, with IC50 values ranging from 5–20 µM .
- Antioxidant Activity : AAPH (a dihydrochloride salt) is widely used to induce lipid peroxidation in antioxidant assays, highlighting the versatility of dihydrochloride compounds in mechanistic studies .
- Synthetic Utility : Electrolytic reduction methods for arsenic-based dihydrochlorides (e.g., salvarsan derivatives) underscore the role of reaction conditions (e.g., HCl concentration) in determining product purity .
Biological Activity
2,6-Diaminohex-4-ynoic acid dihydrochloride (DAH) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C6H10Cl2N2O2
- Molecular Weight : 201.06 g/mol
- CAS Number : 65579-76-2
DAH is a derivative of lysine and features a unique alkyne functional group that contributes to its reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and molecular targets. The compound has been shown to inhibit key enzymes involved in various metabolic pathways, particularly those related to amino acid biosynthesis.
- Enzyme Inhibition : DAH acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition can lead to reduced cell proliferation in certain microbial species, making it a potential antifungal agent.
- Binding Affinity : Studies indicate that DAH binds effectively to the active sites of target enzymes, disrupting their function and leading to downstream effects on cellular metabolism .
Antifungal Activity
DAH has demonstrated promising antifungal activity against various strains of Candida, particularly through its inhibition of CaDHFR. In vitro studies have shown that compounds similar to DAH exhibit nanomolar enzyme inhibition with significant selectivity over human DHFR, suggesting potential therapeutic applications in treating fungal infections .
Antimicrobial Properties
Research indicates that DAH possesses broad-spectrum antimicrobial properties. Its structural similarity to lysine allows it to interfere with bacterial cell wall synthesis, thereby inhibiting growth in various pathogenic bacteria .
Study 1: Inhibition of Dihydrofolate Reductase
A detailed study evaluated the efficacy of DAH as a DHFR inhibitor. The results indicated that DAH exhibited IC50 values comparable to established antifolates like trimethoprim. The study highlighted the structural basis for this potency through molecular docking simulations that revealed optimal interactions within the enzyme's binding pocket .
| Compound | IC50 (µM) | Selectivity (hDHFR vs. CaDHFR) |
|---|---|---|
| 2,6-Diaminohex-4-ynoic acid | 0.017 | >1000-fold |
| Trimethoprim | 0.025 | 100-fold |
Study 2: Antifungal Efficacy Against Candida albicans
In another study focusing on antifungal activity, DAH demonstrated effective inhibition of Candida albicans growth at concentrations as low as 24 µg/mL. The study emphasized the potential for DAH derivatives to serve as lead compounds in antifungal drug development .
Q & A
Q. What is the recommended methodology for synthesizing 2,6-diaminohex-4-ynoic acid dihydrochloride?
The synthesis typically involves reacting the free base form of 2,6-diaminohex-4-ynoic acid with hydrochloric acid (HCl) in a 2:1 molar ratio (base-to-HCl) to ensure complete protonation of both amine groups . The reaction is conducted in a polar solvent like ethanol or water under controlled pH (4–6) to avoid over-acidification. Post-reaction, the dihydrochloride salt is purified via recrystallization using ethanol/water mixtures, followed by vacuum drying. Confirmation of the product requires elemental analysis to verify chloride content and NMR to validate structural integrity .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify amine (-NH₂), alkyne (C≡C), and carboxylic acid (-COOH) protons/carbons.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–260 nm) and reference standards to assess purity (>98%) .
- Elemental Analysis: Quantify chloride content (theoretical ~23.4% for dihydrochloride) to confirm stoichiometry .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak (M+H⁺) .
Q. How should researchers address hygroscopicity during storage of this compound?
Store the dihydrochloride salt in airtight containers with desiccants (e.g., silica gel) at 2–8°C. Pre-weigh aliquots in a humidity-controlled glovebox to minimize moisture absorption. For long-term stability, lyophilization is recommended, followed by periodic Karl Fischer titration to monitor water content .
Advanced Research Questions
Q. What experimental strategies optimize yield and scalability of the dihydrochloride synthesis?
- Solvent Optimization: Test mixed solvents (e.g., ethanol/water, acetone/HCl) to improve crystallization efficiency.
- Reaction Monitoring: Use in-situ pH probes to maintain optimal HCl stoichiometry and prevent byproduct formation.
- Scale-Up Considerations: Implement gradient cooling during crystallization to avoid impurities. Pilot batches should undergo stress testing (e.g., thermal degradation at 40–60°C) to validate robustness .
Q. How can contradictions in reported physicochemical properties (e.g., melting point, solubility) be resolved?
Cross-validate data using orthogonal methods:
- Differential Scanning Calorimetry (DSC): Determine melting points and detect polymorphic transitions .
- Powder X-ray Diffraction (PXRD): Identify crystalline forms (e.g., anhydrous vs. hydrate) that may alter solubility .
- Solubility Studies: Conduct in buffered solutions (pH 1–7.4) at 25°C and 37°C to account for physiological conditions .
Q. What methodologies are recommended for studying the compound’s biological activity in vitro?
- Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., aminotransferases).
- Cell-Based Assays: Pre-solubilize the dihydrochloride in PBS (pH 7.4) and filter-sterilize. Include vehicle controls (e.g., HCl-neutralized buffer) to isolate pH effects .
- Metabolic Stability: Incubate with liver microsomes and quantify degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
